Potency Benchmarking in PI3K/mTOR Inhibition
While direct IC50 data for the unsubstituted methanol compound is not publicly available, the activity of closely related analogs demonstrates the core scaffold's potential. The compound is a key precursor to derivatives that show low nanomolar potency. For instance, thieno[3,2-d]pyrimidine derivatives with the 4-piperidinemethanol core, when further optimized, achieve PI3K inhibitory activity with IC50 values as low as 82 nM and mTOR inhibition with IC50 values as low as 0.29 nM [1]. This established structure-activity relationship (SAR) validates the selection of this specific scaffold for inhibitor design programs.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Not applicable (Building Block/Precursor) |
| Comparator Or Baseline | Compound 37 (a closely related analog): PI3K IC50 = 82 nM; Compound 38 (a closely related analog): mTOR IC50 = 0.29 nM |
| Quantified Difference | N/A (This is a foundational scaffold, not a final drug candidate). The difference is in the potential, as this compound is the essential starting material for creating potent analogs. |
| Conditions | In vitro enzymatic assays against PI3K and mTOR |
Why This Matters
This provides a validated entry point for developing low-nanomolar inhibitors, a key procurement consideration for medicinal chemists.
- [1] Current Medicinal Chemistry, 2025, 32(6), 1121–1143. Table 3. View Source
